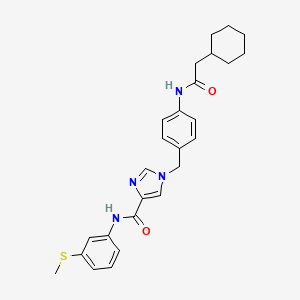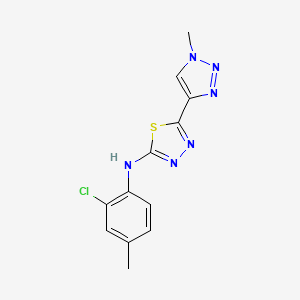![molecular formula C21H17ClN4O2S3 B3013168 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 1040653-42-6](/img/structure/B3013168.png)
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2S3 and its molecular weight is 489.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Routes to Heterocyclic Compounds
Researchers have developed new synthetic routes to produce heterocyclic compounds, such as pyridinones and triazolopyrimidines, utilizing key starting materials related to the compound . These synthetic methodologies enable the production of derivatives with potential for various applications, including medicinal chemistry. For example, the synthesis of pyridino[2,3-d]pyrimidin-4-one derivatives showcases the versatility of these approaches in generating structurally diverse heterocycles (Hassneen & Abdallah, 2003).
Antimicrobial and Anti-inflammatory Applications
Compounds derived from the thiazolo[4,5-d]pyrimidine scaffold have been evaluated for their antimicrobial and anti-inflammatory properties. These studies provide insights into the potential therapeutic applications of such compounds, demonstrating their effectiveness against a range of microbial pathogens and their potential in anti-inflammatory therapy (El-Gazzar, Hafez, & Nawwar, 2009).
Anticancer and Antimalarial Activity
The structural motif of thiazolo[4,5-d]pyrimidines has been explored for its antimalarial and anticancer activities. These studies highlight the compound's potential in contributing to new treatments for malaria and cancer, underscoring the importance of chemical modifications in enhancing therapeutic efficacy (Werbel, Elslager, & Chu, 1973).
作用機序
Target of Action
The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
The compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting receptor autophosphorylation and leading to inhibition of signal transduction. Consequently, it inhibits cell proliferation and induces apoptosis .
Biochemical Pathways
The compound affects the EGFR tyrosine kinase inhibitor-sensitive signal transduction pathways . By inhibiting EGFR, it prevents autophosphorylation of the receptor, which in turn inhibits downstream signaling pathways that are implicated in cell proliferation and survival. This includes the PI3K/Akt pathway, the JAK/STAT pathway, and the Ras/Raf/MAPK pathway.
Pharmacokinetics
The compound was subjected to in silico admet studies to explore drug-likeness properties . ADMET refers to the absorption, distribution, metabolism, excretion, and toxicity of a compound. These properties are crucial in determining the drug’s bioavailability and overall therapeutic potential.
Result of Action
The compound exhibits moderate antiproliferative activity against various human tumor cell lines . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in cells . Additionally, it upregulates the level of caspase-3, a key effector in the apoptosis pathway .
特性
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S3/c1-11-3-4-12(2)15(9-11)23-16(27)10-30-20-24-18-17(19(28)25-20)31-21(29)26(18)14-7-5-13(22)6-8-14/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWPUKFGIROYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

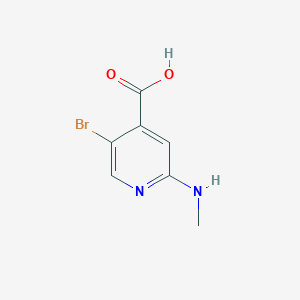
![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine](/img/structure/B3013086.png)


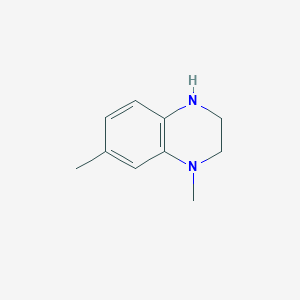

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B3013092.png)
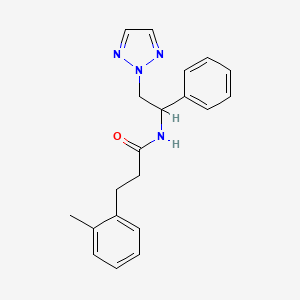
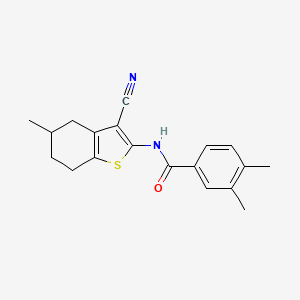

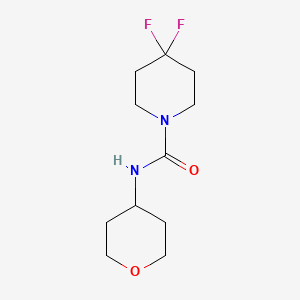
![{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B3013100.png)
